3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride
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Overview
Description
3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride: is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. . The compound is often used in research settings to explore its biological activities and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride typically involves the construction of the imidazo[4,5-b]pyridine core. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazo[4,5-b]pyridine core.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like iodine (I₂) or bromine (Br₂) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated imidazo[4,5-b]pyridine derivatives, which can be further functionalized through cross-coupling reactions .
Scientific Research Applications
Chemistry: In chemistry, 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: The compound’s structural similarity to purines makes it a valuable tool in biological research. It can be used to study enzyme interactions, nucleic acid binding, and other biochemical processes .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a scaffold for developing drugs targeting various diseases, including cancer and neurological disorders .
Industry: While its industrial applications are less documented, the compound’s potential in drug development and chemical synthesis suggests it could be valuable in pharmaceutical manufacturing and other industries .
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a positive allosteric modulator of GABA_A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes like phosphatidylinositol 3-kinase (PI3K), which are involved in cellular signaling pathways related to cancer progression .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in developing sedative and anxiolytic drugs.
Imidazo[1,5-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness: 3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride is unique due to its specific structural configuration, which allows for diverse chemical modifications and potential therapeutic applications. Its ability to act on multiple molecular targets makes it a versatile compound in scientific research and drug development .
Properties
Molecular Formula |
C6H8Cl2N4 |
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Molecular Weight |
207.06 g/mol |
IUPAC Name |
1H-imidazo[4,5-b]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-4-1-5-6(8-2-4)10-3-9-5;;/h1-3H,7H2,(H,8,9,10);2*1H |
InChI Key |
KZSJKFGIMWWYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)N.Cl.Cl |
Origin of Product |
United States |
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